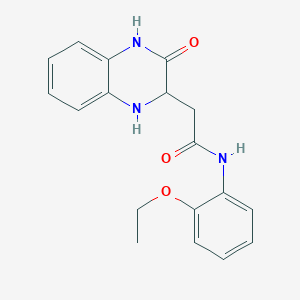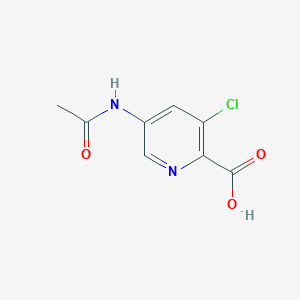![molecular formula C17H21N5O2 B2492514 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2320445-30-3](/img/structure/B2492514.png)
3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound and related derivatives primarily involves creating complex bicyclic structures that exhibit potential biological activities. For instance, the synthesis of 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octane derivatives demonstrated muscarinic activity, achieved through receptor binding assays, highlighting the compound's potential for pharmacological application (Plate et al., 2000). Similarly, the creation of highly functionalized azabicyclo[3.2.1]octane moieties from 3-hydroxy-4-pyridones showcases the versatility and complexity of synthesis strategies applicable to such compounds (Rumbo et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods, including NMR and X-ray diffraction. The structural analysis of esters derived from azabicyclo[3.2.1]octanes revealed detailed conformational information, aiding in understanding the 3D arrangement and potential reactivity of the compound (Izquierdo et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are characterized by their specificity and the formation of complex structures. Electrophilic substitution reactions, for example, demonstrate the reactivity of the pyrazole component, leading to the formation of highly specific and potentially biologically active compounds (Erkin & Krutikov, 2011).
Aplicaciones Científicas De Investigación
Stereoselective Synthesis and Potential as Substance P Antagonists
Stereoselective synthesis techniques have been developed for compounds with complex bicyclic structures, demonstrating the potential for creating substance P antagonists, which are relevant in pain and inflammation management (Rogiers et al., 2001). These synthetic strategies highlight the compound's relevance in designing novel therapeutic agents.
Anti-inflammatory and Antimicrobial Activities
Compounds with pyrazole and pyrimidine cores have shown moderate to potent anti-inflammatory activities, indicating their potential utility in developing new anti-inflammatory agents (Zaki et al., 2006). Additionally, novel azolopyrimidines incorporating pyrazole moieties have demonstrated high antimicrobial activity, especially against Gram-positive and Gram-negative bacteria (Abbas et al., 2017), underscoring the compound's potential in addressing infectious diseases.
Antioxidant Potential
The synthesis of heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, and their evaluation as antioxidants, suggest the capability of structurally complex molecules in scavenging free radicals and acting as potential antioxidants (Kaddouri et al., 2020). This area of research could be relevant for the compound , indicating its utility in oxidative stress-related conditions.
Applications in Cancer Therapy
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the potential therapeutic applications of complex heterocyclic compounds in cancer treatment (Rahmouni et al., 2016). The documented anticancer activity against specific cell lines suggests the compound's relevance in oncological research.
Propiedades
IUPAC Name |
6-methyl-3-[2-oxo-2-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-7-16(23)20(11-18-12)10-17(24)22-13-3-4-14(22)9-15(8-13)21-6-2-5-19-21/h2,5-7,11,13-15H,3-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQWKIBPOLHGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)
![7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2492438.png)


![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2492441.png)




![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclopentylacetamide](/img/structure/B2492450.png)
![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)
